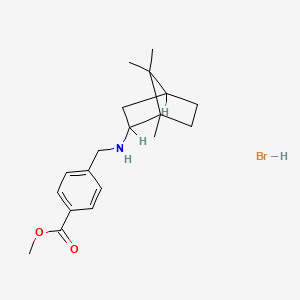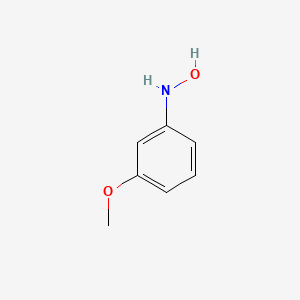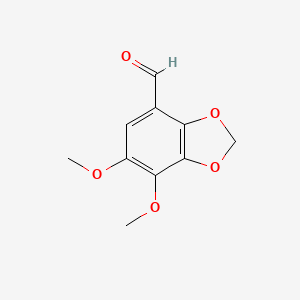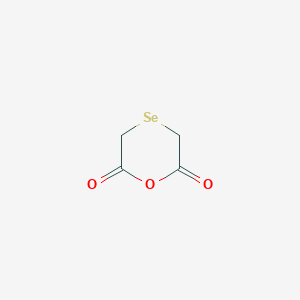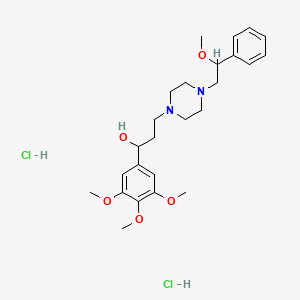
4-(beta-Methoxyphenethyl)-alpha-(3,4,5-trimethoxyphenyl)-1-piperazinepropanol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(beta-Methoxyphenethyl)-alpha-(3,4,5-trimethoxyphenyl)-1-piperazinepropanol dihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of methoxyphenethyl and trimethoxyphenyl groups attached to a piperazine ring, making it a subject of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(beta-Methoxyphenethyl)-alpha-(3,4,5-trimethoxyphenyl)-1-piperazinepropanol dihydrochloride involves multiple steps, starting with the preparation of the intermediate compounds. The process typically includes:
Formation of the Methoxyphenethyl Intermediate: This step involves the reaction of a suitable phenethylamine derivative with methoxy reagents under controlled conditions.
Synthesis of the Trimethoxyphenyl Intermediate:
Coupling Reaction: The methoxyphenethyl and trimethoxyphenyl intermediates are then coupled using a piperazine ring as a linker. This step often requires the use of coupling agents and catalysts to facilitate the reaction.
Final Conversion to Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form through a reaction with hydrochloric acid, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity reagents, precise control of reaction conditions, and the use of advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
4-(beta-Methoxyphenethyl)-alpha-(3,4,5-trimethoxyphenyl)-1-piperazinepropanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-(beta-Methoxyphenethyl)-alpha-(3,4,5-trimethoxyphenyl)-1-piperazinepropanol dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(beta-Methoxyphenethyl)-alpha-(3,4,5-trimethoxyphenyl)-1-piperazinepropanol dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to:
Bind to Receptors: It can bind to certain receptors, modulating their activity and influencing cellular signaling pathways.
Inhibit Enzymes: The compound may inhibit specific enzymes, affecting metabolic processes and biochemical reactions.
Alter Gene Expression: It can influence gene expression, leading to changes in protein synthesis and cellular function.
相似化合物的比较
Similar Compounds
- 4-(beta-Methoxyphenethyl)-alpha-(3,4,5-trimethoxyphenyl)-1-piperazinepropanol hydrochloride
- 4-(beta-Methoxyphenethyl)-alpha-(3,4,5-trimethoxyphenyl)-1-piperazinepropanol sulfate
- 4-(beta-Methoxyphenethyl)-alpha-(3,4,5-trimethoxyphenyl)-1-piperazinepropanol phosphate
Uniqueness
4-(beta-Methoxyphenethyl)-alpha-(3,4,5-trimethoxyphenyl)-1-piperazinepropanol dihydrochloride stands out due to its unique combination of functional groups and its specific interactions with biological targets. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines, offering potential for significant advancements in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
27588-42-7 |
|---|---|
分子式 |
C25H38Cl2N2O5 |
分子量 |
517.5 g/mol |
IUPAC 名称 |
3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C25H36N2O5.2ClH/c1-29-22-16-20(17-23(30-2)25(22)32-4)21(28)10-11-26-12-14-27(15-13-26)18-24(31-3)19-8-6-5-7-9-19;;/h5-9,16-17,21,24,28H,10-15,18H2,1-4H3;2*1H |
InChI 键 |
BLLUKOAKBNKNSX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(CCN2CCN(CC2)CC(C3=CC=CC=C3)OC)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


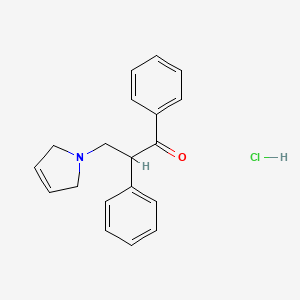
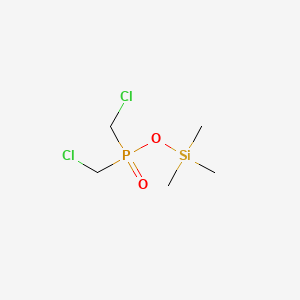
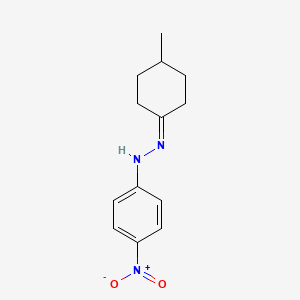



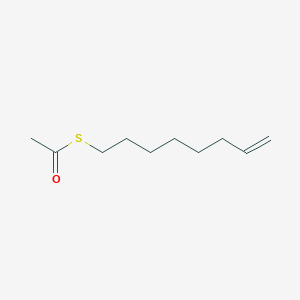
![2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenol](/img/structure/B14689254.png)
![5-Chloro-3-methyl-2-[2-(1-methyl-2-phenylindol-3-yl)ethenyl]-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B14689261.png)
